2-bromo-N-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide
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Overview
Description
2-bromo-N-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide is a complex organic compound that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the bromo group and the thiazolidinone ring in its structure makes it a compound of interest for various chemical reactions and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide typically involves multiple steps. One common synthetic route includes the condensation of 4-octyloxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized with 2-bromobenzoyl chloride under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications in research rather than large-scale manufacturing. the general principles of organic synthesis, including the use of automated reactors and continuous flow systems, can be applied to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiazolidinone ring can undergo oxidation and reduction reactions, leading to different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines and thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted thiazolidinones, while oxidation and reduction can lead to different oxidized or reduced forms of the compound .
Scientific Research Applications
2-bromo-N-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 2-bromo-N-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide involves its interaction with specific molecular targets. The thiazolidinone ring is known to interact with enzymes and proteins, potentially inhibiting their activity. The bromo group can also participate in halogen bonding, enhancing the compound’s binding affinity to its targets. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
2-bromo-N’- (4- ( (4-methylbenzyl)oxy)benzylidene)benzohydrazide: Similar structure but with a hydrazide group instead of the thiazolidinone ring.
2-bromo-N’- (3- ( (4-chlorobenzyl)oxy)benzylidene)benzohydrazide: Contains a chlorobenzyl group instead of the octyloxy group.
Uniqueness
The uniqueness of 2-bromo-N-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the octyloxy group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes .
Properties
Molecular Formula |
C25H27BrN2O3S2 |
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Molecular Weight |
547.5 g/mol |
IUPAC Name |
2-bromo-N-[(5Z)-5-[(4-octoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide |
InChI |
InChI=1S/C25H27BrN2O3S2/c1-2-3-4-5-6-9-16-31-19-14-12-18(13-15-19)17-22-24(30)28(25(32)33-22)27-23(29)20-10-7-8-11-21(20)26/h7-8,10-15,17H,2-6,9,16H2,1H3,(H,27,29)/b22-17- |
InChI Key |
NAJNKAPVSBLOPN-XLNRJJMWSA-N |
Isomeric SMILES |
CCCCCCCCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3Br |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3Br |
Origin of Product |
United States |
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